

Publish Comparison Guide: LC-MS/MS Characterization of 5-(3- Cyanophenoxy)pentanoic Acid

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Compound of Interest

Compound Name:	5-(3-Cyanophenoxy)pentanoic acid
CAS No.:	1038972-84-7
Cat. No.:	B1517209

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Executive Summary & Compound Profile

5-(3-Cyanophenoxy)pentanoic acid (C₁₂H₁₃NO₃) presents a dual-functionalized structure containing a terminal carboxylic acid and a meta-substituted cyanophenyl ether.[3] Its analysis is critical in metabolic profiling (e.g., Ostarine/Enobasarm derivatives) and environmental degradation studies of phenoxy-herbicides.

- Monoisotopic Mass: 219.0895 Da[3]
- Preferred Ionization: ESI Negative Mode () due to the labile carboxylic proton.
- Key Analytical Challenge: Differentiating the meta-isomer from ortho- and para- positional isomers which share identical masses and similar fragmentation channels.

Structural Breakdown

Feature	Moiety	Contribution to MS/MS
A	Carboxylic Acid (Pentanoic)	Primary ionization site (ESI-); Loss of (44 Da).[3]
B	Ether Linkage	Primary cleavage site; generates phenolate ions.
C	Nitrile (Cyano) Group	Electron-withdrawing; stabilizes the phenolate fragment (118).

Fragmentation Mechanics: The "Fingerprint"

Unlike simple library matching, understanding the causality of fragmentation allows for high-confidence identification in complex matrices.

Primary Pathway (ESI Negative Mode)

In negative electrospray ionization, the deprotonated molecule (

, m/z 218) follows a predictable dissociation pathway driven by charge-remote fragmentation and inductive cleavage.

- Precursor Ion: m/z 218.09
- Primary Transition (Decarboxylation): The carboxylic acid moiety readily loses

, a neutral loss of 44 Da.

- Product:

at m/z 174.[3]

- Secondary Transition (Ether Cleavage): The ether bond is the next weakest link. The electron-withdrawing nature of the cyano group stabilizes the resulting phenolate ion, making it a dominant fragment.
 - Product: 3-Cyanophenolate ion at m/z 118.[3]

Secondary Pathway (ESI Positive Mode)

While less sensitive, positive mode (

, m/z 220) is useful for confirmation.

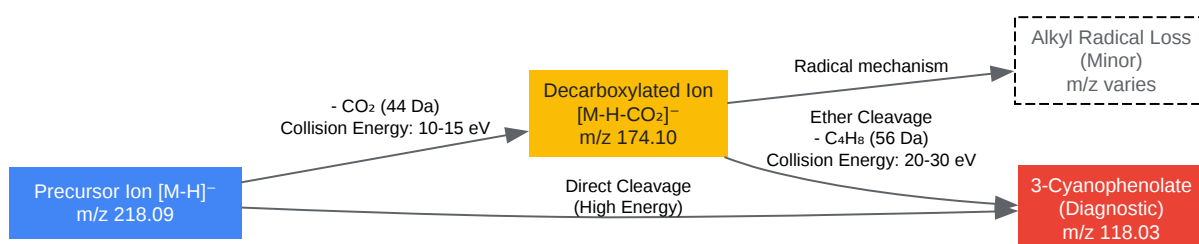
- Water Loss:

at m/z 202.[3]

- McLafferty Rearrangement: The pentanoic chain allows for a 6-membered transition state, potentially yielding a neutral alkene loss.

Visualization: Fragmentation Pathway

The following diagram maps the specific dissociation channels for the ESI(-) mode, which is the industry standard for this compound class.



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Caption: ESI(-) Fragmentation pathway showing the transition from precursor (m/z 218) to the diagnostic cyanophenolate ion (m/z 118).[3]

Comparative Performance Analysis

To validate the identity of **5-(3-Cyanophenoxy)pentanoic acid**, it must be compared against its closest structural alternatives.^[3] This section evaluates how the Cyano group and Isomeric position alter the MS profile.

Comparison 1: Effect of the Cyano Group

Alternative: 5-Phenoxy pentanoic Acid (Non-cyano analog).

Parameter	5-(3-Cyanophenoxy)pentanoic Acid	5-Phenoxypentanoic Acid (Alternative)	Analysis
Precursor ()	218.09	193.09	Mass Shift: The CN group adds +25 Da, shifting the window out of common background noise.[3]
Key Fragment	m/z 118 (Cyanophenolate)	m/z 93 (Phenolate)	Stability: The CN group is electron-withdrawing, stabilizing the negative charge on the oxygen. The m/z 118 fragment is significantly more intense and robust than the m/z 93 fragment of the alternative.
Retention (RP)	Moderate	High	The polar CN group slightly reduces retention on C18 compared to the unsubstituted analog, improving peak shape in high-aqueous gradients.

Comparison 2: Positional Isomers

Alternative: 5-(4-Cyanophenoxy)pentanoic Acid (Para-isomer).[3]

- The Challenge: Both isomers produce identical precursors (m/z 218) and identical primary fragments (m/z 118, 174). MS/MS alone is often insufficient for differentiation.
- The Solution:
 - Chromatography: The para-isomer typically elutes after the meta-isomer on Biphenyl or PFP columns due to better planar stacking capability.
 - Ion Mobility (IMS): If available, IMS can separate these isobars based on Collision Cross Section (CCS), where the meta-isomer generally has a smaller "tumbled" radius than the linear para-isomer.

Experimental Protocol: Method Development

This protocol ensures a self-validating workflow.^[3] The use of a "dummy" injection of the non-cyano analog (if available) is recommended to benchmark retention times.

Step 1: LC Method Setup^[3]

- Column: Phenyl-Hexyl or Biphenyl (2.1 x 100 mm, 1.7 μ m).^[3]
 - Reasoning: Superior selectivity for aromatic isomers compared to C18.
- Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH neutral work).
- Mobile Phase B: Acetonitrile (preferred over Methanol for sharper cyano-compound peaks).^[3]
- Gradient: 5% B to 95% B over 8 minutes.

Step 2: MS Source Optimization (ESI-)^[3]

- Capillary Voltage: 2.5 - 3.0 kV (Keep low to prevent in-source fragmentation of the ether bond).^[3]
- Desolvation Temp: 350°C - 400°C (Carboxylic acids are thermally stable).^[3]
- Cone Voltage: Optimize for m/z 218. Start at 20V.

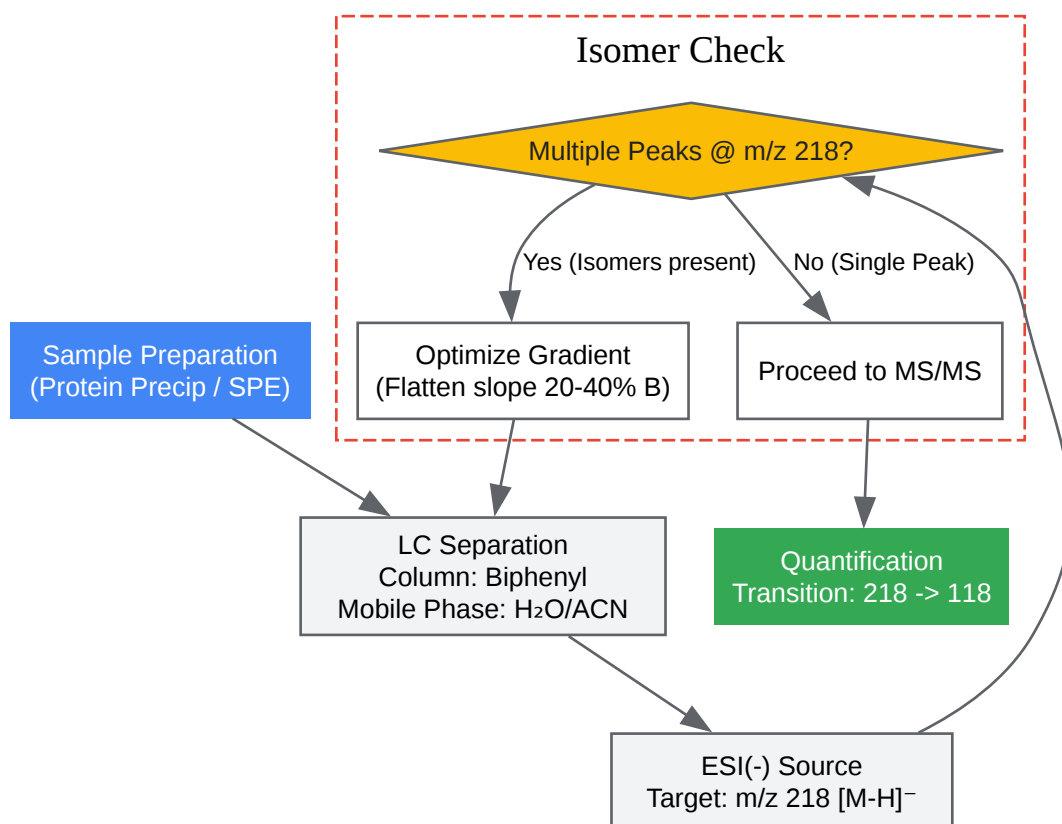
Step 3: MRM Transition Table

Use these transitions for quantification and qualification.

Transition Type	Precursor ()	Product ()	Collision Energy (eV)	Dwell Time (ms)
Quantifier	218.1	118.0	25 - 30	50
Qualifier 1	218.1	174.1	10 - 15	50
Qualifier 2	218.1	65.0*	40 - 50	50

*Note: m/z 65 corresponds to the dicyano-acetylene-like ring fragment, useful only at high energy.[3]

Workflow Visualization



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Caption: Decision tree for method development, emphasizing the critical isomer check step.

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